molecular formula C16H25N B13441325 1-(1-adamantyl)-4-methyl-3,6-dihydro-2H-pyridine

1-(1-adamantyl)-4-methyl-3,6-dihydro-2H-pyridine

Cat. No.: B13441325
M. Wt: 231.38 g/mol
InChI Key: NIJQGPSAFZQYFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Adamantyl)-4-methyl-3,6-dihydro-2H-pyridine is a compound that features a unique adamantane structure fused with a pyridine ring. Adamantane derivatives are known for their stability and rigidity, which make them valuable in various fields such as medicinal chemistry, materials science, and nanotechnology . The incorporation of the adamantane moiety into the pyridine ring enhances the compound’s chemical and physical properties, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 1-(1-adamantyl)-4-methyl-3,6-dihydro-2H-pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with adamantane and pyridine derivatives.

    Reaction Conditions: One common method involves the alkylation of adamantane with a suitable pyridine derivative under acidic conditions.

    Industrial Production: Industrial production methods often focus on optimizing yield and purity.

Chemical Reactions Analysis

1-(1-Adamantyl)-4-methyl-3,6-dihydro-2H-pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-(1-adamantyl)-4-methyl-3,6-dihydro-2H-pyridine exerts its effects involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.

    Pathways Involved: The compound’s effects are mediated through pathways related to its antiviral and neuroprotective properties.

Comparison with Similar Compounds

1-(1-Adamantyl)-4-methyl-3,6-dihydro-2H-pyridine can be compared with other adamantane derivatives such as:

The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties compared to other adamantane derivatives.

Properties

Molecular Formula

C16H25N

Molecular Weight

231.38 g/mol

IUPAC Name

1-(1-adamantyl)-4-methyl-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C16H25N/c1-12-2-4-17(5-3-12)16-9-13-6-14(10-16)8-15(7-13)11-16/h2,13-15H,3-11H2,1H3

InChI Key

NIJQGPSAFZQYFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CCN(CC1)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.